molecular formula C17H16ClF3N4O B4592062 3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4592062
M. Wt: 384.8 g/mol
InChI Key: QDJCMEOEBPHOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C17H16ClF3N4O and its molecular weight is 384.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.0964733 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is monoamine oxidase B . Monoamine oxidase B is an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain. It is an important target in the field of neurodegenerative disorders .

Mode of Action

The compound interacts with its target, monoamine oxidase B, by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in the levels of monoamine neurotransmitters in the brain

Biochemical Pathways

The inhibition of monoamine oxidase B affects the metabolic pathways of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which may have downstream effects on mood, cognition, and motor control . .

Result of Action

The inhibition of monoamine oxidase B by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This may result in various molecular and cellular effects, potentially including improved mood, enhanced cognition, and better motor control . .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O/c1-10-9-13(22-7-8-26-2)25-16(23-10)14(15(24-25)17(19,20)21)11-3-5-12(18)6-4-11/h3-6,9,22H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJCMEOEBPHOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCCOC)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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3-(4-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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